molecular formula C9H12ClNO3 B3061077 1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride CAS No. 41462-32-2

1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride

Cat. No.: B3061077
CAS No.: 41462-32-2
M. Wt: 217.65 g/mol
InChI Key: YBHZYQMJVSTXMC-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride typically involves the Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone to form a tetrahydroisoquinoline derivative. For instance, the reaction of epinephrine with formaldehyde under acidic conditions can yield the desired tetrahydroisoquinoline .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include catalytic hydrogenation and selective oxidation steps to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride involves its interaction with enzymes involved in neurotransmitter synthesis. It inhibits tyrosine hydroxylase, leading to decreased dopamine synthesis. This inhibition can be reversed by monoamine oxidase inhibitors or dopamine reuptake blockers .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-4,6,7-triol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c11-7-1-5-3-10-4-9(13)6(5)2-8(7)12;/h1-2,9-13H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHZYQMJVSTXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC(=C(C=C2CN1)O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80961726
Record name 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41462-32-2
Record name 4,6,7-Isoquinolinetriol, 1,2,3,4-tetrahydro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041462322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride
Reactant of Route 3
1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride
Reactant of Route 4
1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride
Reactant of Route 5
1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride
Reactant of Route 6
1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride

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